2,2-Bis(4-fluorophenyl)tetrahydrofuran
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Overview
Description
2,2-Bis(4-fluorophenyl)tetrahydrofuran is an organic compound with the molecular formula C16H14F2O It is a heterocyclic compound containing a tetrahydrofuran ring substituted with two 4-fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-fluorophenyl)tetrahydrofuran typically involves the reaction of 4-fluorobenzaldehyde with a suitable reagent to form the intermediate, which is then cyclized to form the tetrahydrofuran ring. One common method involves the use of a Grignard reagent, such as phenylmagnesium bromide, followed by cyclization under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-fluorophenyl)tetrahydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorobenzaldehyde derivatives, while reduction can produce 4-fluorophenyl alcohols .
Scientific Research Applications
2,2-Bis(4-fluorophenyl)tetrahydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-fluorophenyl)tetrahydrofuran involves its interaction with specific molecular targets. The fluorine atoms on the phenyl rings can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-chlorophenyl)tetrahydrofuran
- 2,2-Bis(4-bromophenyl)tetrahydrofuran
- 2,2-Bis(4-methylphenyl)tetrahydrofuran
Uniqueness
2,2-Bis(4-fluorophenyl)tetrahydrofuran is unique due to the presence of fluorine atoms, which can significantly alter its chemical and physical properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
59455-10-6 |
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Molecular Formula |
C16H14F2O |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
2,2-bis(4-fluorophenyl)oxolane |
InChI |
InChI=1S/C16H14F2O/c17-14-6-2-12(3-7-14)16(10-1-11-19-16)13-4-8-15(18)9-5-13/h2-9H,1,10-11H2 |
InChI Key |
YWMMTVPVYNHPTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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